molecular formula C9H12FN B182681 3-(3-Fluorophenyl)propan-1-amine CAS No. 104774-86-9

3-(3-Fluorophenyl)propan-1-amine

Cat. No.: B182681
CAS No.: 104774-86-9
M. Wt: 153.2 g/mol
InChI Key: ADUXAXYDDGXYJJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12FN It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

    Amination: Finally, the bromide is reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces more saturated amines.

    Substitution: Produces various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propan-1-amine involves its interaction with neurotransmitter systems. It acts as a monoamine releaser, with higher selectivity for dopamine and norepinephrine over serotonin . This means it can increase the levels of these neurotransmitters in the brain, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its selectivity for dopamine and norepinephrine release makes it distinct from other similar compounds, which may have broader or different selectivity profiles.

Biological Activity

Overview

3-(3-Fluorophenyl)propan-1-amine, also known as 3-fluoroamphetamine, is an organic compound with the molecular formula C9H12FN. It is a derivative of phenylpropanamine, characterized by a fluorine atom at the para position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems, and its possible applications in medicinal chemistry.

PropertyValue
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
IUPAC NameThis compound
InChI KeyADUXAXYDDGXYJJ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it acts as a monoamine releaser , showing higher selectivity for dopamine and norepinephrine compared to serotonin . This selectivity is significant in understanding its potential therapeutic effects and side effects associated with its use.

Neurotransmitter Interaction

The compound's mechanism involves the release of monoamines, which are critical in regulating mood, cognition, and various physiological processes. Studies have shown that:

  • Dopamine Release : this compound enhances dopamine release, which may contribute to stimulant effects similar to other amphetamines.
  • Norepinephrine Release : Increased norepinephrine levels can lead to heightened alertness and energy.

Case Studies

  • Neuropharmacological Studies : In animal models, administration of this compound resulted in increased locomotor activity, indicating stimulant properties. These findings align with the compound's classification as a monoamine releaser.
  • Comparative Analysis : In vitro studies comparing this compound with other fluorinated analogs (e.g., 4-fluoroamphetamine) demonstrated distinct pharmacological profiles, highlighting its unique interaction with dopamine transporters.

Therapeutic Applications

Due to its biological activity, this compound is being investigated for potential therapeutic applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter levels positions it as a candidate for treating conditions such as ADHD and depression.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects in certain cancer cell lines, warranting further investigation into their mechanisms.

Research Findings

Recent studies have focused on the synthesis and modification of related compounds to enhance their efficacy and reduce side effects. For example:

  • Synthesis Techniques : The compound can be synthesized through various methods, including the reduction of corresponding aldehydes or via amination reactions.
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicate that modifications at the fluorine position can significantly alter biological activity, emphasizing the importance of chemical structure in drug design.

Properties

IUPAC Name

3-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUXAXYDDGXYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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